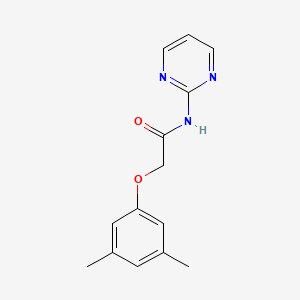
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide, also known as DPY-30, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPY-30 belongs to the class of pyrimidine-based compounds and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research.
Mechanism of Action
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide acts as a scaffold protein that interacts with various chromatin-modifying enzymes, including histone acetyltransferases and methyltransferases. Its interaction with these enzymes leads to the regulation of gene expression and chromatin modification, which plays a crucial role in various cellular processes.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide has been found to regulate gene expression and chromatin modification, which plays a crucial role in various cellular processes such as cell differentiation, proliferation, and apoptosis. It has also been found to inhibit the growth of cancer cells, making it a promising candidate for cancer research.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide in laboratory experiments include its high yield synthesis method and its potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to understand its mechanism of action and potential side effects.
Future Directions
For research on 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide include understanding its role in epigenetic regulation, its potential applications in cancer research, and the development of new compounds based on its structure. Further studies are also needed to understand its mechanism of action and potential side effects, as well as its potential as a drug candidate for various diseases.
In conclusion, 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide is a promising compound that has gained attention in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research make it an exciting area of study for scientists.
Synthesis Methods
The synthesis of 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide involves the reaction of 3,5-dimethylphenol with ethyl 2-bromoacetate, followed by the reaction with 2-aminopyrimidine. The resulting compound is then treated with acetic anhydride and triethylamine to obtain 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide in high yields.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide has been studied for its potential applications in various fields of scientific research. It has been found to play a crucial role in regulating gene expression and chromatin modification, making it a promising candidate for epigenetic studies. 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-6-11(2)8-12(7-10)19-9-13(18)17-14-15-4-3-5-16-14/h3-8H,9H2,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQLNHUKVAWHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-pyrimidin-2-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B5811631.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)

![[(4-acetylphenyl)hydrazono]malononitrile](/img/structure/B5811643.png)
![methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)
![4-(methylthio)-N-[3-{[4-(methylthio)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B5811665.png)



![2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5811694.png)
![N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5811700.png)
![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)

![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)